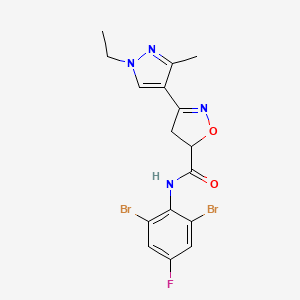![molecular formula C23H20O7 B10894698 2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes phenyl, cyclopentylidene, and phenoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an intermediate imine, which is then further processed to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Mechanism of Action
The mechanism by which 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
4-Hydroxy-2-quinolones: These compounds have a similar aromatic structure but differ significantly in their chemical properties and applications.
Uniqueness
What sets 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C23H20O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[4-[(E)-[(3E)-3-[[4-(carboxymethoxy)phenyl]methylidene]-2-oxocyclopentylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H20O7/c24-21(25)13-29-19-7-1-15(2-8-19)11-17-5-6-18(23(17)28)12-16-3-9-20(10-4-16)30-14-22(26)27/h1-4,7-12H,5-6,13-14H2,(H,24,25)(H,26,27)/b17-11+,18-12+ |
InChI Key |
KOBIUQAKDBPWJW-JYFOCSDGSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)C1=CC3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)


![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10894673.png)

![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
